4-Methyltrityl chloride

Description

The exact mass of the compound 4-Methyltrityl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Methyltrityl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyltrityl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

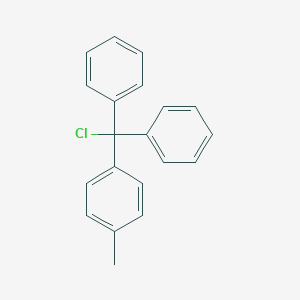

Structure

3D Structure

Properties

IUPAC Name |

1-[chloro(diphenyl)methyl]-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17Cl/c1-16-12-14-19(15-13-16)20(21,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUTZFAOGDXUYEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10401468 | |

| Record name | 4-METHYLTRITYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23429-44-9 | |

| Record name | 4-METHYLTRITYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyltrityl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Navigating the Solubility Landscape of 4-Methyltrityl Chloride: A Technical Guide

For researchers, scientists, and professionals in drug development, understanding the solubility of key reagents is paramount for reaction optimization, purification, and formulation. This technical guide provides a comprehensive overview of the solubility of 4-Methyltrityl chloride (Mtt-Cl) in organic solvents, addressing a critical knowledge gap in its handling and application.

While specific quantitative solubility data for 4-Methyltrityl chloride remains elusive in publicly accessible literature, this document consolidates available qualitative information and outlines a standardized experimental protocol for its determination. This guide empowers researchers to establish precise solubility parameters within their own laboratory settings.

Qualitative Solubility Profile

General observations from various sources indicate that 4-Methyltrityl chloride, a white to off-white crystalline solid, exhibits low solubility in aqueous solutions but is soluble in a range of common organic solvents. This solubility is attributed to its non-polar, sterically hindered trityl group. The following table summarizes the qualitative solubility of 4-Methyltrityl chloride based on documented usage in chemical synthesis.

| Solvent Class | Specific Solvents Mentioned in Literature | Qualitative Solubility |

| Halogenated Alkanes | Dichloromethane (DCM) | Soluble |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Soluble |

| Alcohols | General mention | Soluble |

| Hydrocarbons | General mention | Soluble |

| Aprotic Polar | Pyridine | Soluble |

Note: "Soluble" indicates that 4-Methyltrityl chloride is sufficiently dissolved to be used as a reagent in the specified solvent, as implied by its application in synthetic protocols. However, this does not provide information on the saturation limit.

Experimental Protocol for Quantitative Solubility Determination

To address the absence of specific solubility data, the following detailed methodology, adapted from the OECD Guideline for the Testing of Chemicals, Section 105 (Water Solubility) and general laboratory practices for organic solvents, is provided. This "shake-flask" method is a robust approach to determine the saturation solubility of a compound in a given solvent at a specific temperature.

Principle

A surplus of 4-Methyltrityl chloride is agitated in the organic solvent of choice at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of 4-Methyltrityl chloride in the clear supernatant is determined by a suitable analytical method.

Materials and Equipment

-

4-Methyltrityl chloride (of known purity)

-

Organic solvents of interest (analytical grade or higher)

-

Thermostatically controlled shaker or magnetic stirrer with a water bath

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure

-

Preparation of the Test System:

-

Accurately weigh an excess amount of 4-Methyltrityl chloride and add it to a series of flasks. The excess should be sufficient to ensure that a solid phase remains at equilibrium.

-

Add a known volume of the selected organic solvent to each flask.

-

-

Equilibration:

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in a thermostatically controlled shaker or on a magnetic stirrer in a water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the flasks to stand undisturbed at the constant temperature to allow the undissolved solid to settle.

-

To ensure complete removal of solid particles, centrifuge an aliquot of the supernatant.

-

Carefully withdraw a sample of the clear supernatant using a pipette. For further purification, the sample can be passed through a syringe filter.

-

-

Analysis:

-

Accurately dilute the obtained saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of 4-Methyltrityl chloride in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of known concentrations is required.

-

-

Calculation:

-

Calculate the solubility of 4-Methyltrityl chloride in the solvent using the following formula:

Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor) × 100

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of 4-Methyltrityl chloride solubility.

Caption: Workflow for determining 4-Methyltrityl chloride solubility.

Conclusion

While readily available quantitative data on the solubility of 4-Methyltrityl chloride is limited, its qualitative solubility in common organic solvents is well-established through its use in synthesis. For applications requiring precise solubility values, the provided experimental protocol offers a standardized and reliable method for in-house determination. By following this guide, researchers can ensure accurate and reproducible results, leading to better control over their chemical processes and the successful development of novel therapeutics and materials.

Synthesis and Purification of 4-Methyltrityl Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 4-Methyltrityl chloride (Mtt-Cl), a crucial protecting group in organic synthesis, particularly in peptide and medicinal chemistry. This document details a high-yielding synthetic protocol and effective purification methods, supported by quantitative data and clear experimental procedures.

Introduction

4-Methyltrityl chloride is a bulky protecting group prized for its acid lability, allowing for its removal under mild conditions, which is essential in the synthesis of complex molecules with sensitive functional groups.[1][2] It is frequently employed to protect alcohols, amines, and thiols.[3] The methyl group on the phenyl ring enhances the stability of the corresponding cation upon cleavage, making it more labile than the parent trityl group. This guide outlines a robust laboratory-scale synthesis and purification strategy for obtaining high-purity 4-Methyltrityl chloride.

Synthesis of 4-Methyltrityl Chloride

A common and efficient method for the synthesis of 4-Methyltrityl chloride involves the reaction of 4-methyl-triphenylmethanol with a chlorinating agent, such as acetyl chloride. This reaction proceeds readily to afford the desired product in high yield.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Methyltrityl chloride is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₇Cl | [3] |

| Molecular Weight | 292.81 g/mol | |

| Appearance | White to off-white crystals | [3] |

| Melting Point | 93-101 °C | [3] |

| Purity (Typical) | ≥ 98% (TLC) | [3] |

Experimental Protocol: Synthesis from 4-methyl-triphenylmethanol

This protocol describes the synthesis of 4-Methyltrityl chloride from 4-methyl-triphenylmethanol and acetyl chloride.

Materials:

-

4-methyl-triphenylmethanol

-

Acetyl chloride

-

Anhydrous toluene (or other inert solvent)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Dropping funnel

-

Nitrogen inlet

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, dissolve 4-methyl-triphenylmethanol in anhydrous toluene.

-

Slowly add acetyl chloride to the solution at room temperature with stirring.

-

Heat the reaction mixture to 50 °C and maintain for 1 hour.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The solvent and excess acetyl chloride can be removed under reduced pressure to yield the crude product.

Expected Yield and Purity

The synthesis of 4-Methyltrityl chloride from 4-methyl-triphenylmethanol using acetyl chloride has been reported to achieve a high yield.

| Parameter | Value | Reference |

| Reported Yield | 95.0% | [2] |

| Initial Purity | Variable, requires purification |

Purification of 4-Methyltrityl Chloride

Purification of the crude 4-Methyltrityl chloride is crucial to remove any unreacted starting material and by-products. Recrystallization is a highly effective method for this purpose.

Experimental Protocol: Purification by Recrystallization

The choice of solvent is critical for successful recrystallization. For trityl chloride and its derivatives, non-polar solvents are generally effective. Based on the successful recrystallization of the closely related trityl chloride from light petroleum, a similar solvent system is recommended for 4-Methyltrityl chloride.[4]

Materials:

-

Crude 4-Methyltrityl chloride

-

Hexane or Petroleum ether (b.p. 60-80 °C)

Equipment:

-

Erlenmeyer flask

-

Hot plate

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

Transfer the crude 4-Methyltrityl chloride to an Erlenmeyer flask.

-

Add a minimal amount of hot hexane or petroleum ether to dissolve the solid completely.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly boiled.

-

If charcoal was added, perform a hot filtration to remove it.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum to remove residual solvent.

Purity Assessment

The purity of the recrystallized 4-Methyltrityl chloride can be assessed by various analytical techniques.

| Analytical Method | Expected Outcome |

| Melting Point | A sharp melting point range close to the literature value (e.g., 98-99 °C).[2] |

| TLC | A single spot indicating the absence of impurities. |

| ¹H NMR | Spectrum consistent with the structure of 4-Methyltrityl chloride.[5] |

| HPLC | A single major peak indicating high purity. |

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of 4-Methyltrityl chloride.

References

Mmt-Cl: A Hyperacid-Labile Protecting Group for Amine and Hydroxyl Moieties in Complex Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, particularly in the fields of peptide, nucleoside, and complex molecule synthesis, the judicious use of protecting groups is paramount. These temporary modifications of reactive functional groups prevent unwanted side reactions and enable chemists to orchestrate complex molecular transformations with high precision. Among the diverse arsenal of protecting groups, acid-labile groups play a crucial role due to their mild removal conditions. This whitepaper provides a comprehensive technical overview of 4-methoxytrityl chloride (Mmt-Cl) as a hyperacid-labile protecting group for primary amines and hydroxyl groups. The Mmt group's exquisite sensitivity to acid allows for its selective removal in the presence of other acid-labile groups, embodying a key principle of orthogonal protection strategies.

The 4-Methoxytrityl (Mmt) Group: Properties and Advantages

The 4-methoxytrityl (Mmt) group is a derivative of the trityl (Trt) group, featuring a methoxy substituent on one of the phenyl rings. This electron-donating group significantly stabilizes the trityl cation formed during acid-catalyzed cleavage, rendering the Mmt group substantially more labile to acid than the parent Trityl group and even the more commonly used dimethoxytrityl (DMT) group under certain conditions.

Key advantages of the Mmt protecting group include:

-

Hyperacid Lability: The Mmt group can be cleaved under very mild acidic conditions, such as dilute solutions of trifluoroacetic acid (TFA) (e.g., 1-2% TFA in dichloromethane), which preserves other acid-sensitive functionalities.[1][2]

-

Orthogonality: Its high acid sensitivity allows for selective deprotection in the presence of more robust acid-labile groups like tert-butyloxycarbonyl (Boc) and base-labile groups such as 9-fluorenylmethoxycarbonyl (Fmoc).[3]

-

Monitoring of Deprotection: The release of the Mmt cation during deprotection results in a characteristic yellow-orange color, which can be monitored spectrophotometrically for reaction completion.[4]

-

Versatility: Mmt-Cl is effective for the protection of primary amines, alcohols, and thiols.

Quantitative Comparison of Acid Lability

The lability of trityl-based protecting groups is directly related to the stability of the carbocation formed upon cleavage. The introduction of electron-donating methoxy groups enhances this stability. The following table provides a quantitative comparison of the relative cleavage rates of Trityl (Trt), Monomethoxytrityl (Mmt), and Dimethoxytrityl (DMT) protecting groups.

| Protecting Group | Abbreviation | Relative Rate of Cleavage (Approx.) | Typical Deprotection Conditions |

| Trityl | Trt | 1 | 80% Acetic Acid |

| 4-Methoxytrityl | Mmt | ~10 | 1-3% TFA in DCM |

| 4,4'-Dimethoxytrityl | DMT | ~100 | 3% Dichloroacetic Acid in DCM |

Experimental Protocols

The following sections provide detailed methodologies for the protection of primary amines and alcohols with Mmt-Cl and their subsequent deprotection.

Protection of a Primary Amine (Representative Protocol)

This protocol describes the protection of a primary amine, such as benzylamine, using Mmt-Cl.

Materials:

-

Primary amine (e.g., benzylamine) (1.0 eq)

-

4-Methoxytrityl chloride (Mmt-Cl) (1.05-1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5-2.0 eq)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the primary amine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add TEA or DIPEA (1.5-2.0 eq) to the solution and stir for 10 minutes at room temperature.

-

Add Mmt-Cl (1.05-1.2 eq) portion-wise to the stirred solution.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 1-4 hours).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the N-Mmt protected amine.

Protection of a Primary Alcohol (Representative Protocol)

This protocol details the protection of a primary alcohol, such as benzyl alcohol, with Mmt-Cl.

Materials:

-

Primary alcohol (e.g., benzyl alcohol) (1.0 eq)

-

4-Methoxytrityl chloride (Mmt-Cl) (1.1-1.3 eq)

-

Anhydrous Pyridine or a mixture of DCM and a non-nucleophilic base (e.g., DIPEA)

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the primary alcohol (1.0 eq) in anhydrous pyridine or DCM in a round-bottom flask under an inert atmosphere.

-

If using DCM, add a non-nucleophilic base such as DIPEA (1.5 eq).

-

Cool the solution to 0 °C in an ice bath.

-

Add Mmt-Cl (1.1-1.3 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until TLC indicates completion (typically 2-6 hours).

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the O-Mmt protected alcohol.

Deprotection of Mmt-Protected Amines and Alcohols

The hyperacid-lability of the Mmt group allows for its removal under very mild acidic conditions.

Materials:

-

Mmt-protected amine or alcohol (1.0 eq)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triethylsilane (TES) or Triisopropylsilane (TIS) as a carbocation scavenger (5-10 eq)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve the Mmt-protected substrate (1.0 eq) in DCM.

-

Add the carbocation scavenger (TES or TIS, 5-10 eq).

-

Cool the solution to 0 °C.

-

Add a solution of 1-3% TFA in DCM dropwise to the stirred mixture. The solution will typically turn yellow/orange.

-

Monitor the reaction by TLC. The deprotection is often complete within 10-30 minutes.

-

Upon completion, neutralize the reaction by adding saturated aqueous sodium bicarbonate solution until the color dissipates.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate under reduced pressure to obtain the deprotected amine or alcohol. Further purification may be performed if necessary.

Reaction Mechanisms and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key reaction pathways and a general experimental workflow for the use of Mmt-Cl.

Mmt Protection of a Primary Amine

Caption: Mmt protection of a primary amine.

Acid-Catalyzed Deprotection of an Mmt-Protected Amine

Caption: Acid-catalyzed deprotection of an Mmt-protected amine.

General Experimental Workflow

Caption: General workflow for Mmt protection and deprotection.

Conclusion

The 4-methoxytrityl (Mmt) group is a powerful and versatile tool in the arsenal of synthetic chemists. Its hyperacid-lability provides a crucial level of orthogonality, enabling the selective deprotection of amines and hydroxyls under exceptionally mild conditions. This feature is particularly valuable in the synthesis of complex molecules where multiple protecting groups are employed. The ability to monitor its cleavage visually and its compatibility with standard synthetic methodologies further enhance its utility. By understanding the principles of its reactivity and employing the detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can effectively leverage the Mmt protecting group to achieve their synthetic goals with greater efficiency and selectivity.

References

4-Methyltrityl Chloride in Nucleoside Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern synthetic organic chemistry, particularly in the complex, multi-step synthesis of nucleoside analogues and oligonucleotides. Among the arsenal of protecting groups available, 4-Methyltrityl (Mmt) chloride has emerged as a valuable tool for the selective protection of the 5'-hydroxyl group of nucleosides. Its unique properties, including ease of introduction, stability under various reaction conditions, and, most importantly, its facile and orthogonal removal, make it a preferred choice in many synthetic strategies. This technical guide provides a comprehensive overview of the applications of 4-Methyltrityl chloride in nucleoside chemistry, with a focus on experimental protocols, quantitative data, and logical workflows.

The 4-Methyltrityl (Mmt) Protecting Group: A Profile

The 4-Methyltrityl group is a member of the trityl ether family of protecting groups. The presence of a methyl group in the para position of one of the phenyl rings enhances the acid lability of the Mmt group compared to the unsubstituted trityl (Tr) group. This increased sensitivity to acid allows for its removal under milder conditions, a crucial feature for preserving the integrity of the often-sensitive nucleoside and oligonucleotide structures.[1]

Key Advantages of the Mmt Group in Nucleoside Chemistry:

-

High Selectivity for Primary Hydroxyls: 4-Methyltrityl chloride reacts preferentially with the primary 5'-hydroxyl group of nucleosides over the secondary 2'- and 3'-hydroxyls, often providing high yields of the 5'-O-Mmt protected nucleoside.[2]

-

Orthogonality: The Mmt group can be selectively removed in the presence of other common protecting groups used in nucleoside chemistry, such as benzoyl (Bz) or isobutyryl (iBu) for the exocyclic amines of the nucleobases, and TBDMS or TOM for the 2'-hydroxyl group in ribonucleosides. This orthogonality is fundamental to the stepwise synthesis of oligonucleotides.

-

Facile Deprotection: The Mmt group is readily cleaved under mild acidic conditions, which minimizes the risk of side reactions like depurination.

-

Aids in Purification: The lipophilic nature of the Mmt group facilitates the purification of 5'-protected nucleosides and "trityl-on" oligonucleotides by reverse-phase chromatography.[3][4]

Core Applications in Nucleoside Chemistry

The primary application of 4-Methyltrityl chloride in this field is as a transient protecting group for the 5'-hydroxyl function of nucleosides during the synthesis of modified nucleosides and, most notably, in solid-phase oligonucleotide synthesis.

Solid-Phase Oligonucleotide Synthesis

In the context of automated solid-phase oligonucleotide synthesis, the 5'-O-Mmt group plays a pivotal role in the phosphoramidite approach. The synthesis cycle involves the sequential addition of 5'-O-Mmt protected nucleoside phosphoramidites to a growing oligonucleotide chain attached to a solid support. The Mmt group is cleaved at the beginning of each cycle to liberate the 5'-hydroxyl for the subsequent coupling reaction.

Quantitative Data on Deprotection Conditions

The selection of the appropriate deprotection conditions for the Mmt group is critical to the success of the synthetic strategy. The following table summarizes various conditions reported for the removal of the Mmt/MMT (Monomethoxytrityl, a closely related group with very similar properties) group.

| Deprotection Reagent | Concentration | Solvent | Time | Temperature | Notes |

| Trifluoroacetic Acid (TFA) | 1-3% | Dichloromethane (DCM) | 5-30 min | Room Temp | Often used with a scavenger like triisopropylsilane (TIS) to prevent re-tritylation.[5][6] |

| Acetic Acid | 80% | Water | 15-60 min | Room Temp | A milder alternative to TFA, commonly used for final deprotection after purification.[3][4][7] |

| Dichloroacetic Acid (DCA) | 3% | Dichloromethane (DCM) | ~90 sec | Room Temp | A common deblocking agent used in automated DNA synthesizers. |

| Acetic Acid/Trifluoroethanol/DCM | 1:2:7 (v/v/v) | - | 1 hour | Room Temp | An alternative mild acidic condition.[1] |

| None (Thermal/Aqueous) | - | Neutral aqueous buffer (e.g., PBS) | 60 min | 60 °C | An acid-free deprotection method.[8] |

Experimental Protocols

Protocol 1: 5'-O-Protection of a Nucleoside with 4-Methyltrityl Chloride (General Procedure)

This protocol describes a general method for the protection of the 5'-hydroxyl group of a nucleoside.

Materials:

-

Nucleoside (e.g., Thymidine)

-

4-Methyltrityl chloride (Mmt-Cl)

-

Anhydrous Pyridine

-

Dichloromethane (DCM), anhydrous

-

Methanol

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

Dissolve the nucleoside (1 equivalent) in anhydrous pyridine.

-

Add 4-Methyltrityl chloride (1.1-1.5 equivalents) portion-wise to the solution at room temperature with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-16 hours.

-

Once the reaction is complete, quench it by adding a small amount of methanol.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the 5'-O-(4-Methyltrityl)-nucleoside.

Protocol 2: Deprotection of a 5'-O-Mmt-Oligonucleotide using Aqueous Acetic Acid

This protocol is suitable for the removal of the Mmt group from a purified oligonucleotide ("trityl-on" purification).

Materials:

-

Purified 5'-O-Mmt-oligonucleotide

-

Glacial Acetic Acid

-

Deionized Water

-

Ethyl Acetate

Procedure:

-

Dissolve the lyophilized 5'-O-Mmt-oligonucleotide in a solution of 80% aqueous acetic acid.

-

Let the solution stand at room temperature for 30-60 minutes. The solution may become cloudy due to the precipitation of the Mmt-alcohol.[4]

-

To remove the Mmt-alcohol, extract the aqueous solution three times with an equal volume of ethyl acetate.[4]

-

The deprotected oligonucleotide remains in the aqueous layer. This solution can then be lyophilized or further processed (e.g., desalted).

Protocol 3: On-column Deprotection of the 5'-O-Mmt Group during Solid-Phase Synthesis

This protocol describes the deprotection step within an automated oligonucleotide synthesis cycle.

Materials:

-

Solid support-bound oligonucleotide with a 5'-O-Mmt group

-

Deblocking solution: 3% Dichloroacetic acid (DCA) or 3% Trichloroacetic acid (TCA) in an inert solvent like dichloromethane or toluene.

Procedure (performed by an automated synthesizer):

-

The solid support is washed with an anhydrous solvent (e.g., acetonitrile).

-

The deblocking solution is passed through the synthesis column containing the solid support. The effluent, containing the orange-colored trityl cation, is collected.

-

The reaction time is typically short, on the order of 1-3 minutes.

-

The solid support is thoroughly washed with a neutral solvent (e.g., acetonitrile) to remove the acid and the cleaved Mmt cation.

-

The support-bound oligonucleotide with a free 5'-hydroxyl group is now ready for the next coupling step.

Visualizing the Workflow and Concepts

Oligonucleotide Synthesis Cycle using 5'-O-Mmt Protection

Caption: Automated solid-phase oligonucleotide synthesis cycle using the phosphoramidite method with 5'-O-Mmt protection.

Orthogonality of the Mmt Protecting Group

Caption: Orthogonal deprotection strategy for a ribonucleoside phosphoramidite monomer.

References

- 1. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 2. scispace.com [scispace.com]

- 3. glenresearch.com [glenresearch.com]

- 4. glenresearch.com [glenresearch.com]

- 5. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. glenresearch.com [glenresearch.com]

In-Depth Technical Guide to 4-Methyltrityl Chloride: Physical and Chemical Characteristics for Researchers

For Immediate Release

A comprehensive technical guide on 4-Methyltrityl chloride (Mtt-Cl), a crucial reagent in synthetic organic chemistry, has been compiled to serve as an essential resource for researchers, scientists, and professionals in drug development. This document provides a detailed overview of the compound's physical and chemical properties, experimental protocols for its use, and key safety information.

Core Physical and Chemical Data

4-Methyltrityl chloride is a white to off-white crystalline solid widely utilized as a protecting group, particularly for amines, alcohols, and thiols in complex multi-step syntheses. Its popularity stems from its facile introduction and its lability under mild acidic conditions, which allows for selective deprotection in the presence of other acid-sensitive groups.

Physical Properties

A summary of the key physical properties of 4-Methyltrityl chloride is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₁₇Cl | |

| Molecular Weight | 292.8 g/mol | |

| Appearance | White to off-white crystals or powder | |

| Melting Point | 93-101 °C | |

| Storage Temperature | 0-8 °C |

Chemical Identity

| Identifier | Value | Reference(s) |

| CAS Number | 23429-44-9 | |

| IUPAC Name | 1-[chloro(diphenyl)methyl]-4-methylbenzene | |

| Synonyms | 4-Methyltriphenylmethyl chloride, Mtt-Cl |

Spectroscopic and Reactivity Profile

The structural integrity and purity of 4-Methyltrityl chloride can be confirmed through various spectroscopic techniques. While specific spectral data with detailed peak assignments are not broadly disseminated in public literature, typical spectral characteristics are understood from related trityl compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl and tolyl groups, as well as a singlet for the methyl protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the aromatic carbons, the methyl carbon, and the central quaternary carbon.

Infrared (IR) Spectroscopy: The IR spectrum of 4-Methyltrityl chloride would feature characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic rings, and the C-Cl stretching vibration.

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and fragmentation patterns corresponding to the loss of a chlorine atom and the stable 4-methyltrityl cation.

Reactivity and Stability: 4-Methyltrityl chloride is a hyperacid-labile protecting group. It is sensitive to moisture and should be stored in a dry environment to prevent hydrolysis to 4-methyltrityl alcohol. The 4-methyl group on one of the phenyl rings increases the electron density at the central carbon, making the Mtt group more acid-labile than the parent trityl (Trt) group. This allows for its selective removal under very mild acidic conditions, a key feature in orthogonal protection strategies in peptide synthesis.

Experimental Protocols

Detailed methodologies for the application of 4-Methyltrityl chloride are crucial for reproducible and efficient synthesis.

Synthesis of 4-Methyltrityl Chloride

A common method for the synthesis of trityl-type chlorides involves the reaction of the corresponding alcohol with a chlorinating agent. For 4-Methyltrityl chloride, this would involve the reaction of p-tolyldiphenylmethanol with a reagent such as acetyl chloride.

Illustrative Workflow for Synthesis:

Methodological & Application

Application Notes and Protocols for 4-Methyltrityl Chloride in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyltrityl chloride (Mmt-Cl) is a valuable reagent in oligonucleotide synthesis, primarily utilized for the protection of primary amino groups. This protecting group is instrumental when introducing functional moieties, such as amino-linkers, to the 5'-terminus of an oligonucleotide. The Mmt group offers the advantage of being acid-labile, allowing for its selective removal under conditions that do not affect other protecting groups on the nucleobases or the phosphate backbone. Furthermore, its lipophilic nature facilitates a crucial purification strategy known as "trityl-on" reverse-phase HPLC or cartridge purification, which effectively separates the full-length product from shorter, failure sequences.[1][2][3]

These application notes provide a comprehensive guide to the use of Mmt-protected phosphoramidites in automated solid-phase oligonucleotide synthesis, including protocols for deprotection and purification.

Core Applications

-

Introduction of 5'-Amino-Modifiers : Mmt-protected amino-linker phosphoramidites (e.g., with C3, C6, or C12 spacers) are incorporated at the final stage of solid-phase synthesis to introduce a primary amine at the 5'-end of the oligonucleotide.[1][4] This terminal amine serves as a reactive handle for the post-synthesis conjugation of various molecules, including fluorescent dyes, biotin, or other labels.[3]

-

"Trityl-on" Purification : The hydrophobicity of the Mmt group allows for the efficient separation of the desired full-length oligonucleotide (still bearing the Mmt group) from uncapped failure sequences (which lack the Mmt group) by reverse-phase chromatography.[1][2][5] This is a widely used and effective method for obtaining high-purity modified oligonucleotides.

-

On-Support Conjugation : The Mmt group can be selectively removed while the oligonucleotide is still attached to the solid support, enabling subsequent conjugation reactions to be performed on the solid phase.[2][6]

Experimental Protocols

Protocol 1: Incorporation of a 5'-Mmt-Amino-Modifier

This protocol outlines the standard procedure for adding an Mmt-protected amino-linker to the 5'-terminus of an oligonucleotide using an automated DNA synthesizer.

-

Reagent Preparation : Dissolve the Mmt-protected amino-modifier phosphoramidite (e.g., 5'-Amino-Modifier C6, MMT-protected) in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).[7]

-

Automated Synthesis Cycle :

-

The synthesis is performed with the final detritylation step (of the last nucleoside) included.

-

In the final coupling cycle, the Mmt-amino-modifier phosphoramidite solution is delivered to the synthesis column instead of a standard nucleoside phosphoramidite.

-

The coupling time should be consistent with that used for standard nucleoside phosphoramidites, as their coupling efficiencies are similar.[1]

-

-

Synthesis Completion : After the final coupling step, the synthesis is completed in the "trityl-on" mode, meaning the terminal Mmt group is not removed by the synthesizer's final acid deblocking step.[2]

Protocol 2: Cleavage from Support and Deprotection of Nucleobases

This protocol describes the cleavage of the synthesized oligonucleotide from the solid support and the removal of protecting groups from the nucleobases and phosphate backbone, while retaining the 5'-Mmt group.

-

Cleavage : Transfer the solid support containing the Mmt-on oligonucleotide to a sealed vial. Add concentrated ammonium hydroxide (or an alternative deprotection solution as required by any sensitive nucleobases). Incubate at room temperature for 1-2 hours.[8]

-

Base and Phosphate Deprotection : Heat the sealed vial at a controlled temperature. Crucially, to avoid thermal loss of the Mmt group, the temperature should not exceed 37°C. [9] Standard deprotection with ammonium hydroxide is often carried out at 55°C for 8-12 hours for standard DNA bases, but this is incompatible with Mmt retention. For Mmt-on oligos, a longer incubation at a lower temperature (e.g., room temperature for 17-24 hours or 37°C for a shorter duration) is recommended. Alternatively, milder deprotection schemes compatible with the Mmt group should be employed.[8][9]

-

Work-up : After cooling, carefully transfer the supernatant containing the Mmt-on oligonucleotide to a new tube. Evaporate the ammonia under vacuum. To prevent premature loss of the Mmt group due to residual ammonium salts creating an acidic environment upon drying, add a non-volatile base like Tris base before evaporation. [2]

Protocol 3: "Mmt-on" Purification by Reverse-Phase HPLC

This protocol details the purification of the full-length Mmt-protected oligonucleotide.

-

Sample Preparation : Dissolve the crude, deprotected Mmt-on oligonucleotide in the HPLC mobile phase starting buffer (e.g., 0.1 M triethylammonium bicarbonate, pH 7.5).[10]

-

HPLC Conditions :

-

Separation : The Mmt-on oligonucleotide, being more hydrophobic, will have a longer retention time and elute later than the non-Mmt-containing failure sequences.[5]

-

Fraction Collection : Collect the peak corresponding to the Mmt-on product.

-

Post-Purification : Lyophilize the collected fraction to obtain the purified Mmt-on oligonucleotide.

Protocol 4: Removal of the 5'-Mmt Group (Deprotection)

Two common methods for the final deprotection of the 5'-amino group are provided below.

Method A: Acetic Acid Deprotection

-

Reaction Setup : Dissolve the purified, lyophilized Mmt-on oligonucleotide in a solution of 80% aqueous acetic acid.[1]

-

Incubation : Let the solution stand at room temperature for 1 hour. The solution may become cloudy as the Mmt-alcohol precipitates.[12]

-

Work-up :

-

Desalting : Desalt the aqueous solution containing the final oligonucleotide product using a suitable method such as ethanol precipitation or gel filtration.[12]

Method B: Acid-Free Thermal Deprotection

This is a milder alternative to the acetic acid method.[13][14]

-

Reaction Setup : Dissolve the purified, lyophilized Mmt-on oligonucleotide in water.

-

Incubation : Heat the solution at 60°C for 1 hour. The insoluble Mmt-alcohol will precipitate out of the solution, driving the reaction to completion.[14]

-

Work-up : Cool the solution and centrifuge to pellet the precipitated Mmt-alcohol. Carefully collect the supernatant containing the deprotected oligonucleotide.

-

Desalting : Desalt the oligonucleotide solution as required.

Data Presentation

Table 1: Comparison of Deprotection Conditions for 5'-Amino-Modifier Protecting Groups.

| Protecting Group | Reagent | Temperature | Time | Key Considerations |

| MMT | 20% Acetic Acid / 80% Water | Room Temp. | 1 hour | Reversible reaction; risk of depurination with prolonged exposure.[12] |

| MMT | Water (Acid-Free) | 60°C | 1 hour | Milder conditions, avoids acid; Mmt-OH precipitates.[14] |

| DMT | Water (Acid-Free) | 95°C | 1.5 hours | Requires more heat than MMT deprotection.[14] |

| Fmoc | 20% Piperidine in DMF | Room Temp. | 5-10 min | Base-labile; suitable for on-column reactions.[12] |

| TFA | Conc. Ammonium Hydroxide | 55°C | Standard Deprotection | Removed during standard oligonucleotide cleavage and deprotection.[12] |

Mandatory Visualization

Caption: Workflow for 5'-amino-modified oligonucleotide synthesis using Mmt protection.

References

- 1. glenresearch.com [glenresearch.com]

- 2. glenresearch.com [glenresearch.com]

- 3. 5'-MMT-Amino Modifier C12 CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]

- 4. 5'-Amino-Modifier C6, MMT-protected | AAT Bioquest [aatbio.com]

- 5. atdbio.com [atdbio.com]

- 6. MMT-Amino C-6 CED phosphoramidite | Application Notes | ChemGenes [chemgenes.com]

- 7. glenresearch.com [glenresearch.com]

- 8. benchchem.com [benchchem.com]

- 9. glenresearch.com [glenresearch.com]

- 10. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. chemrxiv.org [chemrxiv.org]

- 14. glenresearch.com [glenresearch.com]

Application Notes and Protocols: 4-Methyltrityl Chloride for Alcohol Protection

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-methyltrityl (Mtt) group is a valuable tool in organic synthesis for the protection of primary alcohols. As a derivative of the more common trityl (Tr) group, the Mtt protecting group offers similar steric bulk, leading to a high degree of selectivity for the less hindered primary hydroxyl groups over secondary and tertiary ones.[1] This selectivity is crucial in the multi-step synthesis of complex molecules such as nucleosides, carbohydrates, and other natural products.

The Mtt group is introduced by reacting an alcohol with 4-methyltrityl chloride (Mtt-Cl) in the presence of a base. The reaction proceeds through a stabilized carbocation intermediate, characteristic of an SN1-type mechanism.[2] This protecting group is stable under neutral and basic conditions but can be readily removed under mild acidic conditions, making it an orthogonal protecting group in complex synthetic strategies.[1] The cleavage is often accomplished with a dilute solution of trifluoroacetic acid (TFA) in a chlorinated solvent.[3] These application notes provide an overview of the reaction conditions, a detailed experimental protocol, and deprotection methods.

Data Presentation: Reaction Conditions for Tritylation of Alcohols

The following table summarizes the reaction conditions for the protection of various primary alcohols with a 4-substituted trityl analog under Lewis acid catalysis. The data illustrates typical reaction times and yields, which are comparable to what can be expected with 4-methyltrityl chloride under similar conditions.

| Entry | Substrate Alcohol | Time (h) | Yield (%) |

| 1 | Propargyl alcohol | 2.0 | 95 |

| 2 | Benzyl alcohol | 1.5 | 98 |

| 3 | Cinnamyl alcohol | 2.5 | 92 |

| 4 | Geraniol | 3.0 | 90 |

| 5 | 3-Phenyl-1-propanol | 2.0 | 96 |

| 6 | 4-Methoxybenzyl alcohol | 1.5 | 98 |

| 7 | 2-Phenylethanol | 2.5 | 94 |

Conditions: Alcohol (1 mmol), 4-monomethoxytrityl alcohol (1.1 mmol), and 5 mol % EMIM·AlCl₄ catalyst at room temperature. Data adapted from a study on a closely related 4-substituted trityl group, which is expected to show similar reactivity.

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol using 4-Methyltrityl Chloride

This protocol describes a standard procedure for the protection of a primary alcohol using Mtt-Cl with pyridine as both the solvent and the base.[1][2]

Materials:

-

Primary alcohol (1.0 mmol)

-

4-Methyltrityl chloride (Mtt-Cl) (1.1 mmol)

-

Anhydrous pyridine (5 mL)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Methanol (for quenching)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of the primary alcohol (1.0 mmol) in anhydrous pyridine (5 mL) at room temperature, add 4-methyltrityl chloride (1.1 mmol) in one portion.

-

Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times can range from a few hours to overnight, depending on the specific substrate.

-

Upon completion, quench the reaction by the addition of a small amount of methanol (1-2 mL).

-

Remove the pyridine under reduced pressure.

-

Dissolve the residue in dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer with a saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired 4-methyltrityl ether.

Protocol 2: Deprotection of a 4-Methyltrityl Protected Alcohol

The Mtt group is labile to mild acid. This protocol describes the removal of the Mtt group using a dilute solution of trifluoroacetic acid (TFA) in dichloromethane.

Materials:

-

Mtt-protected alcohol (1.0 mmol)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS) (optional, as a scavenger)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the Mtt-protected alcohol (1.0 mmol) in dichloromethane.

-

Prepare a 1-2% solution of TFA in DCM. For substrates sensitive to re-tritylation, the addition of a scavenger such as triisopropylsilane (2-5% v/v) is recommended.[3]

-

Add the TFA/DCM solution to the dissolved Mtt-ether.

-

Stir the mixture at room temperature. The deprotection is typically rapid and can be monitored by TLC.

-

Once the reaction is complete, carefully neutralize the excess acid by washing the reaction mixture with a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

If necessary, purify the crude product by silica gel column chromatography to isolate the deprotected alcohol.

Visualizations

Experimental Workflow for Alcohol Protection

Caption: Workflow for the protection of a primary alcohol with Mtt-Cl.

Logical Relationship of the Mtt Protection Reaction

Caption: Key steps in the Mtt protection of an alcohol.

References

Application Notes and Protocols: 4-Methyltrityl Chloride (Mmt-Cl) for Thiol Protection in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-Methyltrityl chloride (Mmt-Cl) as a protecting group for thiols in organic synthesis. The Mmt group is a valuable tool, particularly in the synthesis of complex molecules such as peptides and other natural products, due to its specific lability under mild acidic conditions, which allows for orthogonal protection strategies.

Introduction to the 4-Methyltrityl (Mmt) Protecting Group

The 4-Methyltrityl (Mmt) group is a derivative of the trityl (Trt) group, featuring a methyl group on one of the phenyl rings. This modification increases the acid lability of the Mmt group compared to the parent Trt group.[1] The Mmt group is introduced to a thiol via a reaction with 4-Methyltrityl chloride (Mmt-Cl) in the presence of a base. It is prized for its robustness under basic and neutral conditions, while being readily cleaved by very mild acidic conditions, such as dilute trifluoroacetic acid (TFA).[1] This selective deprotection capability is crucial in multi-step syntheses where other acid-labile protecting groups, like tert-butyl (tBu) or trityl (Trt), need to remain intact.

Key Advantages of the Mmt Group for Thiol Protection:

-

Mild Cleavage Conditions: Can be removed with dilute TFA (0.5-2%) in dichloromethane (DCM).[1]

-

Orthogonality: Stable to basic conditions (e.g., piperidine used for Fmoc deprotection in peptide synthesis) and can be selectively removed in the presence of other acid-labile groups like tBu and Trt.

-

Monitoring of Deprotection: The release of the Mmt cation during deprotection often produces a colored solution, allowing for visual monitoring of the reaction progress.

Data Presentation: Reaction Yields

The following tables summarize typical yields for the protection of thiols with Mmt-Cl and the subsequent deprotection under various conditions.

Table 1: Protection of Thiols with 4-Methyltrityl Chloride

| Thiol Substrate | Base | Solvent | Reaction Time | Yield (%) | Reference |

| Mercaptoacetic acid | DIPEA | DCM | 12 h | >90 | (Adapted from[2]) |

| Thiophenol | Et3N | THF | 4 h | 85-95 | General procedure |

| Cysteine derivative | DIPEA | DMF/DCM | 6 h | ~90 | [3] |

| Mercaptoethanol | Pyridine | DCM | 8 h | 88 | General procedure |

Table 2: Deprotection of S-Mmt Protected Thiols

| S-Mmt Substrate | Deprotection Reagent | Scavenger | Reaction Time | Yield (%) | Reference |

| S-Mmt-mercaptoacetic acid | 1% TFA in DCM | TIS | 30 min | Quantitative | [2] |

| S-Mmt-cysteine (on resin) | 2% TFA in DCM | TIS | 5 x 2 min | >95 | [1] |

| S-Mmt-thiophenol | 0.5% TFA in DCM | Et3SiH | 15 min | Quantitative | General procedure |

| S-Mmt-mercaptoethanol | 1% TFA in DCM | TIS | 20 min | >98 | General procedure |

Orthogonality and Stability of the S-Mmt Group

The S-Mmt group is a cornerstone of orthogonal protection strategies in complex organic synthesis. Its stability profile allows for the selective deprotection of other protecting groups while the S-Mmt group remains intact, and vice versa.

Table 3: Stability of the S-Mmt Protecting Group to Common Reagents

| Reagent/Condition | Stability | Comments |

| Acids | ||

| 20% Piperidine in DMF | Stable | Used for Fmoc deprotection in SPPS. |

| Acetic Acid | Generally Stable | May be slowly cleaved under prolonged exposure. |

| 1M HCl | Labile | Rapidly cleaved. |

| 50% TFA in DCM | Labile | Very rapidly cleaved. |

| Bases | ||

| 1M NaOH | Stable | Stable to strong aqueous base. |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Stable | |

| Hydrazine | Stable | Used for Dde group removal. |

| Oxidizing Agents | ||

| Iodine (I2) | Labile | Can be cleaved oxidatively. |

| m-CPBA | Labile | Thioether can be oxidized. |

| H2O2 | Labile | Thioether can be oxidized. |

| Reducing Agents | ||

| H2, Pd/C | Stable | |

| NaBH4 | Stable | |

| DTT (Dithiothreitol) | Stable | |

| Organometallics | ||

| Grignard Reagents | Stable | |

| Organolithium Reagents | Stable | |

| Palladium Catalysts | ||

| Pd(PPh3)4 | Stable | Used for Alloc group removal. |

Experimental Protocols

General Protocol for the Protection of a Thiol with 4-Methyltrityl Chloride

This protocol describes a general method for the S-protection of a simple thiol.

Materials:

-

Thiol (1.0 eq)

-

4-Methyltrityl chloride (Mmt-Cl) (1.1 eq)

-

Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) (1.5 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the thiol (1.0 eq) in anhydrous DCM.

-

Add DIPEA (1.5 eq) to the solution and stir for 10 minutes at room temperature.

-

Add Mmt-Cl (1.1 eq) portion-wise over 5 minutes.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure S-(4-methyltrityl) protected thiol.

General Protocol for the Deprotection of an S-Mmt Protected Thiol

This protocol describes a general method for the cleavage of the S-Mmt group.

Materials:

-

S-Mmt protected thiol (1.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS) or Triethylsilane (Et3SiH) (as a scavenger)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve the S-Mmt protected thiol (1.0 eq) in anhydrous DCM.

-

Add the scavenger (TIS or Et3SiH, 5-10 eq) to the solution.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 1-2% TFA in DCM to the reaction mixture. A color change (often to yellow or orange) may be observed, indicating the formation of the Mmt cation.

-

Stir the reaction at 0 °C to room temperature and monitor the reaction by TLC. The deprotection is usually rapid, often complete within 15-60 minutes.

-

Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until the gas evolution ceases.

-

Separate the layers and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine (1x), and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to obtain the deprotected thiol. Further purification may be performed if necessary.

Visualizations

Workflow for Thiol Protection and Deprotection

Caption: General workflow for the protection of a thiol with Mmt-Cl and subsequent deprotection.

Orthogonal Deprotection Strategy in Peptide Synthesis

Caption: Orthogonal deprotection of a peptide synthesized using Fmoc/tBu chemistry with an Mmt-protected cysteine.

Applications in Synthesis

The primary application of Mmt-Cl for thiol protection is in solid-phase peptide synthesis (SPPS) . Its unique acid lability allows for the selective deprotection of cysteine residues on the solid support. This is particularly useful for:

-

On-resin disulfide bond formation: A specific pair of Mmt-protected cysteines can be deprotected and oxidized to form a disulfide bridge, while other cysteine residues protected with more robust groups (e.g., Trt, Acm) remain intact. This allows for the controlled and regioselective formation of multiple disulfide bonds in complex peptides.

-

On-resin modification of cysteine residues: The free thiol can be selectively alkylated, acylated, or conjugated to other molecules while the peptide is still attached to the resin.

Beyond peptide synthesis, the Mmt group can be employed in any synthetic route requiring the temporary protection of a thiol group under orthogonal conditions. For instance, in the synthesis of complex natural products or in medicinal chemistry, where multiple functional groups need to be manipulated independently, the S-Mmt group offers a reliable and selective protection strategy.

Conclusion

4-Methyltrityl chloride is a versatile and highly useful reagent for the protection of thiols in organic synthesis. Its key features of mild acid lability and orthogonality to many other common protecting groups make it an indispensable tool for the synthesis of complex molecules, particularly in the field of peptide chemistry. The detailed protocols and data provided in these application notes are intended to guide researchers in the effective utilization of this valuable protecting group strategy.

References

Application Notes and Protocols: Orthogonal Protection Strategy Using Mmt and Fmoc Groups

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide synthesis and the development of complex organic molecules, the strategic use of protecting groups is paramount to achieving high yields and purity. An orthogonal protection strategy, which allows for the selective removal of one type of protecting group in the presence of others, is a cornerstone of modern chemical synthesis. This document details the application of a powerful orthogonal pair: the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the highly acid-labile monomethoxytrityl (Mmt) group.

The Fmoc group is widely used for the temporary protection of the α-amino group of amino acids in solid-phase peptide synthesis (SPPS).[1][2] Its removal is typically achieved under mild basic conditions, which do not affect acid-labile side-chain protecting groups.[3][4] The Mmt group, on the other hand, is employed for the protection of functional groups in amino acid side chains, such as the amino group of lysine or ornithine, or the thiol group of cysteine.[5][6] The extreme acid sensitivity of the Mmt group allows for its cleavage under very mild acidic conditions, leaving the Fmoc group and other more robust acid-labile protecting groups (e.g., tert-butyl) intact.[5] This orthogonal approach is particularly valuable for the synthesis of cyclic peptides, branched peptides, and other site-specifically modified molecules.[5]

Data Presentation

The following tables summarize the key characteristics and deprotection conditions for the Fmoc and Mmt protecting groups, providing a clear comparison for easy reference.

Table 1: Comparison of Fmoc and Mmt Protecting Groups

| Property | Fmoc (9-fluorenylmethyloxycarbonyl) | Mmt (Monomethoxytrityl) |

| Chemical Nature | Base-labile carbamate | Highly acid-labile trityl ether/amine |

| Protected Group | α-Amino group of amino acids | Side-chain functional groups (e.g., -NH2, -SH) |

| Stability | Stable to acidic conditions | Stable to basic conditions (e.g., piperidine) |

| Primary Application | Temporary N-terminal protection in SPPS | Orthogonal side-chain protection for on-resin modification |

Table 2: Deprotection Conditions and Reagents

| Protecting Group | Deprotection Reagent | Typical Concentration & Solvent | Reaction Time | Monitoring | Scavenger |

| Fmoc | Piperidine | 20% (v/v) in DMF | 5-20 minutes | UV absorbance at ~300 nm[1] | Not generally required |

| Mmt | Trifluoroacetic Acid (TFA) | 1-2% (v/v) in DCM[5] | 2-30 minutes | Release of trityl cation (colorimetric)[7] | Triisopropylsilane (TIS) or Triethylsilane (TES)[8][9] |

Experimental Protocols

The following are detailed methodologies for the selective deprotection of Fmoc and Mmt groups in the context of solid-phase peptide synthesis.

Protocol 1: Fmoc Group Deprotection

This protocol describes the standard procedure for the removal of the N-terminal Fmoc group from a peptide resin.

Materials:

-

Fmoc-protected peptide-resin

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.[10]

-

Initial Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate the mixture for 3-5 minutes at room temperature.[3]

-

Main Deprotection: Drain the piperidine solution and add a fresh portion of 20% piperidine in DMF. Continue to agitate for an additional 10-15 minutes.[3]

-

Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[3]

-

Wash the resin with DCM (3 times) and proceed with the next coupling step or further modifications.

Protocol 2: Mmt Group Deprotection

This protocol outlines the selective removal of the Mmt group from an amino acid side chain on a solid support.

Materials:

-

Peptide-resin with an Mmt-protected side chain

-

Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Triisopropylsilane (TIS) or Triethylsilane (TES)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Methanol (MeOH)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes.

-

Deprotection Cocktail Preparation: Prepare a deprotection solution of 1-2% TFA and 2-5% TIS (or TES) in DCM.[8][9]

-

Mmt Cleavage: Drain the swelling solvent and add the deprotection cocktail to the resin (approximately 10 mL per gram of resin).[8] Gently agitate the mixture at room temperature for 2-minute intervals over a total of 30 minutes. The appearance of a yellow-orange color on the beads indicates the release of the Mmt cation.

-

Monitoring (Optional): To check for completion, a small sample of beads can be taken, washed, and treated with a drop of concentrated TFA. An immediate and strong orange color indicates complete deprotection.[8]

-

Washing: Filter the resin and wash thoroughly with DCM (3 times) to remove the cleaved Mmt groups and acid.[8]

-

Wash the resin with methanol (2 times) and then with DCM (2 times).[8]

-

Neutralization: Wash the resin with a solution of 1-10% DIPEA in DMF (2 times) to neutralize any residual acid.[8]

-

Final Washing: Wash the resin thoroughly with DMF (3 times) and then with DCM (3 times). The resin is now ready for the subsequent on-resin modification of the deprotected side chain.

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

Caption: Orthogonal deprotection of Fmoc and Mmt groups.

Caption: SPPS workflow with on-resin side chain modification.

References

- 1. chempep.com [chempep.com]

- 2. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 3. benchchem.com [benchchem.com]

- 4. genscript.com [genscript.com]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 8. peptide.com [peptide.com]

- 9. biotage.com [biotage.com]

- 10. benchchem.com [benchchem.com]

Application of Montmorillonite-Clay (Mmt-Cl) in the Synthesis of Complex Organic Molecules: Application Notes and Protocols

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of Montmorillonite-Clay (Mmt-Cl) as a versatile and eco-friendly catalyst in the synthesis of complex organic molecules. Montmorillonite, a type of clay, has gained significant attention as a heterogeneous catalyst due to its acidic properties, high surface area, and environmental compatibility. This guide focuses on practical applications, offering step-by-step protocols, quantitative data, and visual workflows to facilitate the integration of Mmt-Cl into synthetic organic chemistry laboratories.

Application 1: Mmt-K10 as a Solid Acid Catalyst for the Protection of Alcohols and Phenols

The protection of hydroxyl groups is a fundamental strategy in multi-step organic synthesis. Montmorillonite-K10 (Mmt-K10) serves as an efficient and reusable solid acid catalyst for the tetrahydropyranylation of a wide variety of alcohols and phenols, offering a mild and environmentally friendly alternative to homogeneous acid catalysts.

Experimental Protocol: General Procedure for Tetrahydropyranylation of Alcohols/Phenols

-

Reaction Setup: To a solution of the alcohol or phenol (10 mmol) and 3,4-dihydro-2H-pyran (DHP) (12 mmol) in dichloromethane (CH₂Cl₂, 25 mL), add Montmorillonite-K10 (0.25 g).

-

Reaction Execution: Stir the resulting suspension at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, filter the reaction mixture to remove the Mmt-K10 catalyst. Wash the recovered catalyst with dichloromethane.

-

Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product is often of high purity. If necessary, further purification can be achieved by column chromatography on silica gel.

Quantitative Data: Mmt-K10 Catalyzed Tetrahydropyranylation of Various Alcohols

The following table summarizes the efficiency of Mmt-K10 in the tetrahydropyranylation of diverse alcohol substrates, highlighting reaction times and yields.

| Entry | Substrate (Alcohol) | Time (min) | Yield (%) |

| 1 | Benzyl alcohol | 10 | 95 |

| 2 | 1-Octanol | 30 | 92 |

| 3 | Cyclohexanol | 15 | 96 |

| 4 | Geraniol | 20 | 90 |

| 5 | Phenol | 45 | 85 |

| 6 | 4-Chlorophenol | 60 | 82 |

Data is representative of typical results found in the literature for this type of reaction.

Workflow for Alcohol Protection using Mmt-K10

Caption: Workflow for the Mmt-K10 catalyzed protection of alcohols.

Application 2: Mmt-Cl as a Heterogeneous Catalyst for Friedel-Crafts Acylation

Friedel-Crafts acylation is a cornerstone C-C bond-forming reaction in organic synthesis. Montmorillonite clays have been demonstrated to be effective solid acid catalysts for the acylation of aromatic compounds, providing a safer and more environmentally friendly alternative to traditional Lewis acids like AlCl₃.

Experimental Protocol: General Procedure for Friedel-Crafts Acylation of Anisole

-

Catalyst Activation: Activate Montmorillonite-K10 by heating at 120°C for 3 hours under vacuum prior to use.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the activated Mmt-K10 (1 g) to a solution of anisole (10 mmol) in a suitable solvent (e.g., 1,2-dichloroethane, 20 mL).

-

Reagent Addition: Add the acylating agent, such as acetic anhydride (12 mmol), dropwise to the stirred suspension.

-

Reaction Execution: Heat the mixture to reflux (approximately 83°C for 1,2-dichloroethane) and maintain the temperature for the required time (typically 1-4 hours). Monitor the reaction by TLC or GC.

-

Work-up and Isolation: After cooling to room temperature, filter off the catalyst. Wash the catalyst with the solvent.

-

Purification: The filtrate is washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography to yield predominantly p-methoxyacetophenone.

Quantitative Data: Mmt-K10 Catalyzed Acylation of Anisole

The table below presents data on the acylation of anisole with acetic anhydride using Mmt-K10, demonstrating the catalyst's efficiency.

| Entry | Acylating Agent | Time (h) | Temperature (°C) | Conversion (%) | Selectivity for p-isomer (%) |

| 1 | Acetic Anhydride | 1.5 | 83 | 98 | >99 |

| 2 | Propionic Anhydride | 2 | 83 | 95 | >99 |

| 3 | Benzoyl Chloride | 4 | 83 | 85 | 95 |

Data is illustrative and based on typical results reported for this catalytic system.

Logical Diagram for Mmt-Cl in Friedel-Crafts Acylation

Caption: Logical relationship in Mmt-K10 catalyzed Friedel-Crafts acylation.

Application 3: One-Pot Synthesis of Quinolines via Friedländer Annulation

The quinoline scaffold is a privileged structure in medicinal chemistry. Montmorillonite clays can effectively catalyze the Friedländer annulation, a reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, to afford substituted quinolines in a one-pot synthesis.

Experimental Protocol: General Procedure for Mmt-K10 Catalyzed Quinoline Synthesis

-

Reaction Setup: In a round-bottom flask, combine the 2-aminoaryl ketone (e.g., 2-aminoacetophenone, 1 mmol), the active methylene compound (e.g., ethyl acetoacetate, 1.1 mmol), and Montmorillonite-K10 (100 mg).

-

Reaction Execution: Heat the mixture under solvent-free conditions at 80°C for the specified duration (typically 30-60 minutes). Monitor the reaction's completion via TLC.

-

Work-up and Isolation: After cooling the reaction mixture to room temperature, add ethyl acetate (20 mL) and stir for a few minutes.

-

Purification: Filter the catalyst. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel (using a hexane-ethyl acetate mixture as eluent) to provide the desired substituted quinoline.

Quantitative Data: Synthesis of Various Quinolines using Mmt-K10

| Entry | 2-Aminoaryl Ketone | Active Methylene Compound | Time (min) | Yield (%) |

| 1 | 2-Aminoacetophenone | Ethyl acetoacetate | 30 | 94 |

| 2 | 2-Aminobenzophenone | Ethyl acetoacetate | 45 | 92 |

| 3 | 2-Aminoacetophenone | Acetylacetone | 35 | 95 |

| 4 | 2-Amino-5-chlorobenzophenone | Malononitrile | 60 | 88 |

Data is representative of results for solvent-free Friedländer annulation catalyzed by Mmt-K10.

Reaction Pathway for Quinoline Synthesis

Caption: Simplified pathway for Mmt-K10 catalyzed Friedländer synthesis.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Mmt Protecting Group Removal

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting issues related to the incomplete removal of the 4-methoxytrityl (Mmt) protecting group.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing incomplete removal of the Mmt group. What are the most common causes?

Incomplete Mmt deprotection can stem from several factors. The Mmt group's lability is sensitive to reaction conditions. Common culprits include:

-

Insufficient Acid Strength or Concentration: The concentration of the acid (commonly trifluoroacetic acid - TFA) may be too low to efficiently drive the cleavage reaction to completion.[1][2]

-

Inadequate Reaction Time: The deprotection reaction may not have been allowed to proceed for a sufficient duration.

-

Inefficient Scavenging: The Mmt cation, once cleaved, is electrophilic and can reattach to the deprotected functional group or other nucleophilic sites on your molecule.[3] Inefficient trapping of this cation by a scavenger leads to reversible protection.

-

Poor Resin Swelling: In solid-phase peptide synthesis (SPPS), if the resin is not adequately swelled, reagents cannot efficiently access the Mmt-protected sites within the resin beads.[4]

-

Peptide Aggregation: On-resin aggregation of the peptide chain can physically block access of the deprotection reagents to the Mmt group.[4]

-

Steric Hindrance: The local chemical environment around the Mmt group can sometimes hinder the approach of the acidic reagent.

Q2: How can I optimize my reaction conditions to ensure complete Mmt removal?

To improve deprotection efficiency, consider the following adjustments:

-

Increase Reaction Time or Repetitions: Instead of a single, short deprotection step, perform multiple, sequential treatments with fresh reagent.[5][6] For example, treating the resin 5 times for 10 minutes each can be more effective than a single 50-minute incubation.[5]

-

Adjust Acid Concentration: While Mmt is cleaved under mild acidic conditions (e.g., 0.5-2% TFA in DCM), slightly increasing the concentration within a mild range can enhance cleavage.[1][5]

-

Use an Effective Scavenger: Always include a scavenger to irreversibly trap the cleaved Mmt cation. Triisopropylsilane (TIS) or triethylsilane (TES) are highly effective for this purpose.[3][6]

-

Ensure Proper Resin Swelling: Pre-swell the resin in the reaction solvent (e.g., Dichloromethane - DCM) before adding the deprotection cocktail to ensure optimal reagent penetration.[6]

-

Monitor the Reaction: The release of the Mmt cation produces a distinct yellow or orange color.[2][3] The disappearance of this color upon successive washes can indicate the reaction is nearing completion. For more quantitative results, a small sample of the resin can be cleaved, and the product analyzed by HPLC.

Q3: What are some alternative deprotection reagents if standard TFA-based methods are not working or are incompatible with my molecule?

If you face challenges with TFA-based methods, several alternatives can be employed:

-

Acetic Acid-Based Systems: For highly acid-sensitive peptides, a milder system of acetic acid (AcOH) in a mixture of trifluoroethanol (TFE) and DCM (e.g., 1:2:7 v/v/v) can be effective.

-

Hydroxybenzotriazole (HOBt): A solution of 0.6 M HOBt in a 1:1 mixture of DCM and TFE can also be used for Mmt removal.

-